1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate

Catalog No.
S14555875
CAS No.
5436-82-8
M.F
C17H26O3
M. Wt
278.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropa...

CAS Number

5436-82-8

Product Name

1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate

IUPAC Name

1-(2-butan-2-ylphenoxy)propan-2-yl 2-methylpropanoate

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C17H26O3/c1-6-13(4)15-9-7-8-10-16(15)19-11-14(5)20-17(18)12(2)3/h7-10,12-14H,6,11H2,1-5H3

InChI Key

MNHBCDGOEITLKO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(C)OC(=O)C(C)C

1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate is an organic compound characterized by its complex structure, which includes a phenoxy group connected to a propan-2-yl chain and a 2-methylpropanoate moiety. Its molecular formula is C17H26OC_{17}H_{26}O, and it has a molecular weight of approximately 266.39 g/mol. This compound may exhibit various physical properties, including a specific boiling point and density, which are essential for its applications in different fields.

Involving 1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate can include:

  • Esterification: The formation of esters from carboxylic acids and alcohols, where the compound can act as either the acid or alcohol component.
  • Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield the corresponding alcohol and acid.
  • Substitution Reactions: The presence of the phenoxy group allows for electrophilic aromatic substitution, which can modify the aromatic ring.

These reactions are significant for understanding the reactivity and potential transformations of this compound in synthetic chemistry.

Synthesis of 1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate may involve several methods:

  • Esterification Reaction: Combining butan-2-ol with 2-methylpropanoic acid under acidic conditions.
  • Nucleophilic Substitution: Reacting phenol derivatives with alkyl halides to form the phenoxy group.
  • Coupling Reactions: Utilizing coupling reagents to link the various functional groups present in the molecule.

These synthesis routes highlight the versatility of organic synthesis techniques applicable to this compound.

1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate may find applications in:

  • Pharmaceuticals: As a potential intermediate or active ingredient in drug formulations.
  • Agricultural Chemicals: In the development of herbicides or pesticides due to its structural characteristics.
  • Cosmetics: As an ingredient in formulations requiring emulsification or stabilization properties.

The specific applications depend on further research into its properties and efficacy.

Similar compounds include:

  • Prop-2-yn-1-yl 2-methylpropanoate
    • Molecular Formula: C7H10O2C_7H_{10}O_2
    • Structure: Simpler structure with fewer functional groups.
  • 2-Methylbutan-2-yl 2-methylpropanoate
    • Molecular Formula: C9H18O2C_9H_{18}O_2
    • Structure: Contains branched alkyl groups similar to but less complex than the target compound.
  • 4-tert-butoxy-2-methyl-butan-2-ol
    • Molecular Formula: C12H26O3C_{12}H_{26}O_3
    • Structure: More complex due to multiple functional groups but shares similar alkyl characteristics.

Uniqueness

The uniqueness of 1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate lies in its specific combination of a bulky butan-2-yloxy group attached to a propanoyl moiety, which may confer distinct physical and chemical properties not found in simpler esters or alcohols. This complexity could lead to unique interactions in biological systems and specialized applications in pharmaceuticals or agrochemicals.

XLogP3

4.9

Hydrogen Bond Acceptor Count

3

Exact Mass

278.18819469 g/mol

Monoisotopic Mass

278.18819469 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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